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Compound of Interest

Compound Name: 3-Ethyl-4-octanol

Cat. No.: B1633344 Get Quote

This guide provides a detailed overview of the spectroscopic data for 3-Ethyl-4-octanol,
targeting researchers, scientists, and professionals in drug development. The document

summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data, outlines the experimental protocols for these techniques, and includes a visual workflow

for spectroscopic analysis.

Spectroscopic Data
The following sections present the available and predicted spectroscopic data for 3-Ethyl-4-
octanol (C₁₀H₂₂O, Molar Mass: 158.28 g/mol ).[1]

Precise experimental NMR data for 3-Ethyl-4-octanol is not readily available in public

databases. Therefore, the following tables present predicted ¹H and ¹³C NMR spectral data,

which are valuable for structural elucidation and confirmation. These predictions are based on

established chemical shift models. For comparative purposes, experimental data for the

structurally similar compound, 4-octanol, is also mentioned, as it shares a similar carbon

backbone around the hydroxyl group.

Table 1: Predicted ¹H NMR Data for 3-Ethyl-4-octanol
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.4 - 3.6 m 1H H-4 (CH-OH)

~1.2 - 1.6 m 11H
H-2, H-3, H-5, H-6, H-

7, H-8 (CH₂, CH)

~0.9 t 6H
H-1, H-1' (CH₃ of ethyl

and butyl chains)

Variable br s 1H OH

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration,

temperature, and solvent.

Table 2: Predicted ¹³C NMR Data for 3-Ethyl-4-octanol

Chemical Shift (ppm) Carbon Atom

~75 C-4 (CH-OH)

~45 C-3 (CH)

~30-35 C-2, C-5 (CH₂)

~25-30 C-6, C-7 (CH₂)

~22 C-8 (CH₂)

~14 C-1, C-1' (CH₃)

The infrared spectrum of 3-Ethyl-4-octanol is characterized by the presence of a strong, broad

absorption band corresponding to the O-H stretching vibration, a hallmark of alcohols. The C-H

and C-O stretching vibrations are also prominent. The gas-phase IR spectrum is available from

the NIST/EPA Gas-Phase Infrared Database.[2]

Table 3: Significant IR Absorption Bands for 3-Ethyl-4-octanol
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Wavenumber (cm⁻¹) Intensity Vibration

~3300 - 3500 Strong, Broad O-H Stretch

~2850 - 2960 Strong C-H Stretch

~1465 Medium C-H Bend

~1050 - 1150 Medium C-O Stretch

The mass spectrum of 3-Ethyl-4-octanol provides information about its molecular weight and

fragmentation pattern. Common fragmentation pathways for alcohols include alpha-cleavage

(cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).

[1]

Table 4: Characteristic Mass Spectrometry Fragments for 3-Ethyl-4-octanol

m/z Proposed Fragment

158 [M]⁺ (Molecular Ion)

140 [M - H₂O]⁺

129 [M - C₂H₅]⁺

101 [M - C₄H₉]⁺

87 [CH(OH)CH(C₂H₅)]⁺

59 [CH(OH)CH₃]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a

liquid alcohol sample like 3-Ethyl-4-octanol.

Sample Preparation: A small amount of the neat liquid sample (typically 5-25 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. A small amount of a

reference standard, such as tetramethylsilane (TMS), may be added.
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Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 600 MHz) is used.

¹H NMR Acquisition: The sample is placed in the spectrometer, and the magnetic field is

shimmed to achieve homogeneity. A standard one-pulse sequence is used to acquire the ¹H

spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C

spectrum, which results in a spectrum of singlets for each unique carbon atom. A larger

number of scans is usually required for ¹³C NMR due to the lower natural abundance of the

¹³C isotope.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and

referenced to the internal standard (TMS at 0 ppm).

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

sample between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared

using a suitable solvent (e.g., CCl₄) and placed in a liquid cell.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty salt plates or the solvent is first

recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

The instrument records an interferogram, which is then Fourier transformed to produce the

infrared spectrum.

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹).

Sample Introduction: The liquid sample is introduced into the mass spectrometer, typically

via direct injection or after separation by gas chromatography (GC-MS).

Ionization: Electron ionization (EI) is a common method for volatile compounds like alcohols.

The sample molecules are bombarded with a high-energy electron beam, causing ionization

and fragmentation.
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an

unknown organic compound.
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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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